
Polysulfone
Descripción general
Descripción
Polysulfone (PSU) is a high-performance thermoplastic known for its toughness and stability at high temperatures . It is composed of aromatic rings and sulfone groups (SO2) . Due to the high cost of raw materials and processing, polysulfones are used in specialty applications and often are a superior replacement for polycarbonates .
Synthesis Analysis
Polysulfones are prepared by a polycondensation reaction of diphenoxide and bis(4-chlorophenyl)sulfone . The synthesis process involves the preparation of well-homogenized blended membrane solutions, followed by the solution casting technique . Polysulfones were synthesized with chlorine and hydroxyl terminal groups for the task of producing porous hollow fiber membranes .
Molecular Structure Analysis
Polysulfones are a class of condensation heterochain polymers containing sulfonic groups (‒SO2‒) in the main chain . The structure of the polysulfones is aromatic groups, generally with more than one benzene ring, joined by a sulfone group .
Chemical Reactions Analysis
Polysulfones are highly resistant to mineral acids, alkali, and electrolytes, in pH ranging from 2 to 13 . They are resistant to oxidizing agents, therefore they can be cleaned by bleaches . They are also resistant to surfactants and hydrocarbon oils .
Physical And Chemical Properties Analysis
Polysulfone possesses excellent thermal stability and can withstand temperatures of up to 300°F (150°C) . It showcases high mechanical strength, rigidity, and toughness, even at elevated temperatures . Furthermore, PSU is highly resistant to degradation by steam, boiling water, and alkaline solutions .
Aplicaciones Científicas De Investigación
High-Performance Polymers
Polysulfones (PSs) are a class of condensation heterochain polymers containing sulfonic groups (‒SO2–) in the main chain . They are considered high-performance polymers due to their thermal resistance and high strength properties in a wide range of temperatures (–50…+220°C) . They are irreplaceable in machine engineering, electronics, aviation, robotics, medicine, and other high-technology areas .
Membrane Production
Polysulfone allows easy manufacturing of membranes, with reproducible properties and controllable size of pores down to 40 nanometers . These membranes can be used in various applications such as hemodialysis, waste water recovery, food and beverage processing, and gas separation .
Water and Wastewater Treatment
Polysulfone is a favorite polymer for the production of membranes due to its excellent physicochemical properties . These membranes are used in water and wastewater treatment, providing an efficient method for pollutant removal .
Membrane Distillation
Polysulfone membranes are also used in membrane distillation processes . This application takes advantage of the thermal stability of polysulfone, making it suitable for high-temperature processes .
Gas Separation
The good chemical resistance and sufficient mechanical strength of polysulfone make it ideal for gas separation applications . Polysulfone membranes can effectively separate different gases, contributing to various industrial processes .
Lithium Ion Battery Separator
Polysulfone has been used as a separator for lithium ion batteries . The thermal stability and good processability of polysulfone make it an excellent material for this application .
Support of Composite Membranes
Polysulfone can be used as a support material for composite membranes . Its good mechanical strength and processability make it suitable for this role .
8. Phase Transfer Catalysts, Antistatic Agents, Biocides, and Moisture Sensors Polysulfonic materials containing ammonium or phosphonium groups have gained attention in various technologies, being applied as potential phase transfer catalysts, antistatic agents, biocides, and moisture sensors .
Mecanismo De Acción
Target of Action
Polysulfone, also known as 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;4-(4-hydroxyphenyl)sulfonylphenol, is a type of polymer that is widely used in various industries, particularly in the manufacture of membranes for filtration and separation processes . The primary targets of Polysulfone are the substances that need to be separated or filtered, such as gases, liquids, or particulates.
Mode of Action
Polysulfone operates by providing a semi-permeable barrier that allows certain substances to pass through while blocking others. The polymer chains in Polysulfone form a dense network that can be tailored to have specific pore sizes. This network acts as a sieve, allowing smaller molecules to pass through while larger ones are retained .
Pharmacokinetics
Its properties such as thermal stability, chemical resistance, and mechanical strength make it suitable for use in various applications, including medical devices .
Result of Action
The primary result of Polysulfone’s action is the separation of substances based on their size. In a filtration process, this results in a filtrate that is free of larger particles, and a retentate that contains these particles. This can be used to purify water, separate gases, or remove waste products from the blood in a dialysis machine .
Action Environment
The action of Polysulfone can be influenced by various environmental factors. For example, temperature can affect the flexibility and permeability of the Polysulfone membrane. Similarly, the pH of the solution can affect the stability of the membrane. Polysulfone is known for its excellent chemical resistance, which allows it to maintain its properties in a wide range of environments .
Direcciones Futuras
Polysulfone-based electrolyte membranes and its composites are being explored for their potential in fuel cell applications . The current gap between industrial needs and academic research in designing high-performance thin-film composite membranes, and potential research directions for advancing interfacial polymerization-based fabrication processes have been discussed .
Propiedades
IUPAC Name |
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(4-hydroxyphenyl)sulfonylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2.C12H10O4S/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h3-10,16-17H,1-2H3;1-8,13-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZZUJNBGCVPLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31497-85-5 | |
| Details | Compound: Bisphenol A-4,4′-dihydroxydiphenyl sulfone copolymer | |
| Record name | Bisphenol A-4,4′-dihydroxydiphenyl sulfone copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31497-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Semi-transparent beige pellets; [Acros Organics MSDS] | |
| Record name | Polysulfone resin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16751 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
CID 16211415 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Polysulfone doesn't have a single, simple molecular formula like small molecules. It's a polymer, meaning it's made of repeating structural units. The most common type, often just called "polysulfone," has the repeating unit: [-C27H22O4S-]n. The "n" indicates that this unit repeats many times over.
ANone: Molecular weight significantly influences polysulfone's characteristics. Higher molecular weight typically translates to increased mechanical strength, higher glass transition temperature, and improved chemical resistance [, , ].
ANone: Fourier Transform Infrared Spectroscopy (FTIR) is widely employed to identify functional groups and study chemical modifications in polysulfone [, , , ]. X-ray diffraction (XRD) helps analyze its crystalline structure and chain packing behavior [, , ].
ANone: Polysulfone is known for its excellent thermal stability, with a high glass transition temperature (Tg) usually above 180°C. This makes it suitable for applications requiring heat resistance [, , , ].
ANone: Polysulfone's inherent properties, including good mechanical strength, thermal stability, and chemical resistance, make it well-suited for membrane applications [, , ]. Additionally, its ability to undergo modifications to tailor its hydrophilicity and separation properties further enhances its versatility for membrane-based processes [, ].
ANone: Incorporating hydrophilic additives like polyethylene glycol (PEG) during membrane preparation [], surface modifications through techniques such as UV irradiation [], and blending with hydrophilic polymers like polyvinylpyrrolidone (PVP) [] are common strategies to enhance the hydrophilicity of polysulfone membranes.
ANone: Polysulfone hollow fiber membranes are extensively employed in hemodialysis due to their biocompatibility, high permeability, and efficiency in removing toxins from the blood [, ]. Their ability to effectively remove larger molecules like beta 2-microglobulin while minimizing albumin loss makes them particularly advantageous [, ].
ANone: Blending polysulfone with epoxy resin improves interfacial adhesion to reinforcing materials like glass fibers, leading to enhanced mechanical properties in composites [, ]. This modification is particularly beneficial for applications demanding high strength and durability.
ANone: Absolutely. Its properties lend themselves well to diverse fields. Researchers have explored its use in:
- High-frequency dielectric materials: Studies have evaluated polysulfone's dielectric properties, showing potential in high-frequency applications like printed circuit boards [].
- Biomedical applications: Its biocompatibility makes it suitable for medical devices. Research has looked at modified polysulfone for improved blood compatibility in hemocathartic membranes [].
ANone: Chemical treatments can significantly alter polysulfone's surface characteristics. For instance, chloromethylation and quaternization introduce polar groups, increasing hydrophilicity and impacting its interaction with water and other molecules []. This is vital for applications like membrane separation and biomaterial interactions.
ANone: Plasma treatment offers a versatile method to modify polysulfone surfaces. It introduces functional groups, increases surface energy, and improves wettability [, ]. This technique is valuable for enhancing adhesion, biocompatibility, and other surface-dependent properties.
ANone: Polysulfone is generally considered non-biodegradable, meaning it doesn't readily decompose in the environment []. This characteristic, while beneficial for durability, raises concerns regarding its disposal and potential environmental impact.
ANone: The non-biodegradable nature of polysulfone necessitates proper waste management practices to prevent its accumulation in landfills []. Research into alternative, more environmentally friendly polymers and recycling methods for polysulfone is crucial for sustainable development.
ANone: Current research on polysulfone spans various directions:
- Novel composite materials: Scientists are exploring the incorporation of nanomaterials like graphene oxide and chitin nanocrystallines to further enhance the mechanical, thermal, and functional properties of polysulfone composites [, ].
- Improved membrane performance: Efforts are underway to develop polysulfone membranes with enhanced selectivity, permeability, and antifouling properties for applications like water purification, gas separation, and biomolecule separation [, ].
- Biomedical advancements: Researchers are investigating modified polysulfone materials with improved biocompatibility and functionality for use in implants, drug delivery systems, and tissue engineering scaffolds [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



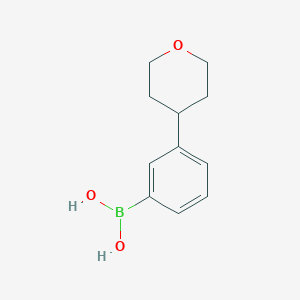

![2-[Bis(1-adamantyl)phosphino]biphenyl](/img/structure/B3068049.png)

![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3068072.png)
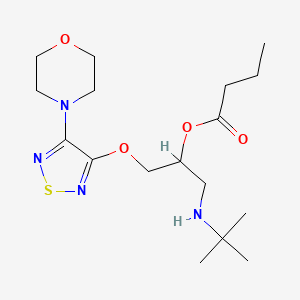
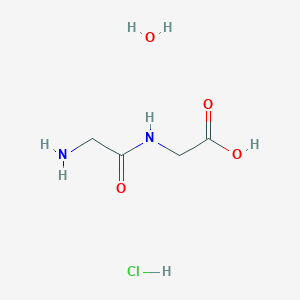
![[Oxido(oxo)(15N)(15N)azaniumyl]methane](/img/structure/B3068092.png)
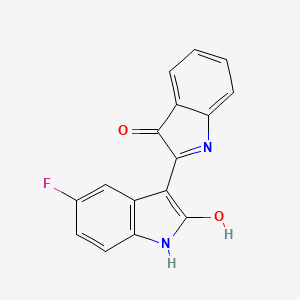
![[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B3068134.png)
![Cucurbit[5]uril](/img/structure/B3068135.png)
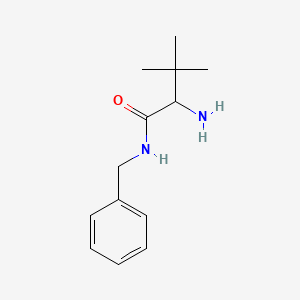
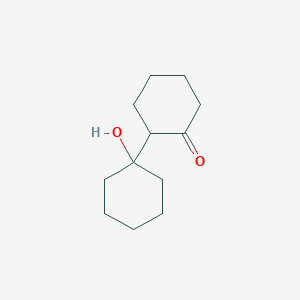
![(1S,2S)-N,N'-Bis[2-(diphenylphosphino)benzyl]-1,2-diphenylethylenediamine](/img/structure/B3068159.png)